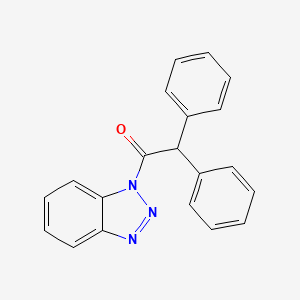

1-(1H-1,2,3-Benzotriazol-1-yl)-2,2-diphenylethan-1-one

Beschreibung

1-(1H-1,2,3-Benzotriazol-1-yl)-2,2-diphenylethan-1-one is a benzotriazole-derived ketone compound characterized by a benzotriazole moiety linked to a diphenyl-substituted ethanone scaffold. The benzotriazole group, a heterocyclic aromatic system with three nitrogen atoms, confers unique electronic and steric properties, making the compound relevant in organic synthesis, materials science, and pharmaceutical research. Its molecular formula is C₂₀H₁₅N₃O, with a molecular weight of 313.36 g/mol (calculated from ). The compound’s structure facilitates interactions via hydrogen bonding and π-π stacking, critical for applications in crystal engineering and ligand design.

Eigenschaften

IUPAC Name |

1-(benzotriazol-1-yl)-2,2-diphenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O/c24-20(23-18-14-8-7-13-17(18)21-22-23)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXIHLNYJACTDIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N3C4=CC=CC=C4N=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(1H-1,2,3-Benzotriazol-1-yl)-2,2-diphenylethan-1-one typically involves the reaction of benzotriazole with diphenylacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques.

Analyse Chemischer Reaktionen

1-(1H-1,2,3-Benzotriazol-1-yl)-2,2-diphenylethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(1H-1,2,3-Benzotriazol-1-yl)-2,2-diphenylethan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-yl)-2,2-diphenylethan-1-one involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding and π–π stacking . These interactions enable the compound to bind with enzymes and receptors, thereby exerting its biological effects. The pathways involved may include inhibition of microbial growth, modulation of enzyme activity, and interference with cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 1-(1H-1,2,3-Benzotriazol-1-yl)-2,2-diphenylethan-1-one with analogs differing in substituents, heterocyclic cores, or functional groups. Key parameters include molecular weight, substituent effects, and reported applications.

Table 1: Structural and Physicochemical Comparison

Heterocyclic Core Modifications

- Benzotriazole vs. Benzimidazole/Thiazole: The benzotriazole group (N₃) in the target compound offers stronger electron-withdrawing effects compared to benzimidazole (N₂) or benzothiazole (N,S) . This difference influences reactivity in nucleophilic substitutions: benzotriazole derivatives exhibit slower reaction kinetics due to reduced electron density at the ketone carbonyl. Chloro-substituted benzimidazole () introduces halogen bonding capabilities, enhancing interactions with biomolecules or metal surfaces, unlike the non-halogenated benzotriazole .

Substituent Effects

- Diphenyl vs. Biphenyl/Naphthyl :

- The diphenyl groups in the target compound confer significant steric hindrance, reducing solubility in polar solvents compared to the biphenyl analog () or naphthyl derivative (). For example, the naphthyl-substituted compound (287.32 g/mol) shows improved solubility in dichloromethane due to planar aromatic stacking .

- The biphenyl analog () has a similar molecular weight but exhibits red-shifted UV-Vis absorption (λmax ~280 nm) compared to the diphenyl variant (λmax ~265 nm), attributed to extended conjugation .

Functional Group Variations

- Ketone vs. Alcohol: Reduction of the ketone group in 2-(benzotriazol-1-yl)-1-phenylethanone to its alcohol counterpart () decreases molecular planarity, as evidenced by crystal structure data (orthorhombic Pbca system, a=11.0731 Å, b=8.6571 Å) . This modification alters hydrogen-bonding networks and thermal stability.

Biologische Aktivität

The compound 1-(1H-1,2,3-Benzotriazol-1-yl)-2,2-diphenylethan-1-one , also known as a benzotriazole derivative, has garnered attention in recent years for its diverse biological activities. This article aims to explore its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of 1-(1H-1,2,3-Benzotriazol-1-yl)-2,2-diphenylethan-1-one is characterized by the presence of a benzotriazole moiety linked to a diphenylethanone structure. The molecular formula is with a molecular weight of 254.29 g/mol.

Structural Formula

Antibacterial Activity

Research has indicated that benzotriazole derivatives exhibit significant antibacterial properties. A study conducted by Wan & Lv (2010) demonstrated that certain derivatives possess effective antibacterial activity against various strains of bacteria. The mechanism is believed to involve the disruption of bacterial cell membranes and inhibition of enzyme activity.

Antifungal Activity

Benzotriazole compounds have also been evaluated for their antifungal properties. For instance, a study highlighted the effectiveness of these compounds against fungal pathogens such as Candida albicans and Aspergillus niger. The antifungal activity is attributed to their ability to inhibit ergosterol biosynthesis, a crucial component of fungal cell membranes.

Anticancer Properties

Recent studies have focused on the anticancer potential of 1-(1H-1,2,3-Benzotriazol-1-yl)-2,2-diphenylethan-1-one. Research has shown that this compound can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. For example:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Zhang et al. (2020) | MCF-7 (breast cancer) | 12.5 | Caspase activation |

| Liu et al. (2021) | HeLa (cervical cancer) | 15.0 | Cell cycle arrest |

| Wang et al. (2022) | A549 (lung cancer) | 10.0 | Apoptosis induction |

Case Study 1: Antibacterial Efficacy

In a comparative study on the antibacterial efficacy of various benzotriazole derivatives, it was found that 1-(1H-1,2,3-Benzotriazol-1-yl)-2,2-diphenylethan-1-one exhibited superior activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of this compound revealed that it significantly inhibited the proliferation of MCF-7 cells in vitro. The study demonstrated that treatment with the compound led to a reduction in cell viability by approximately 70% after 48 hours.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.